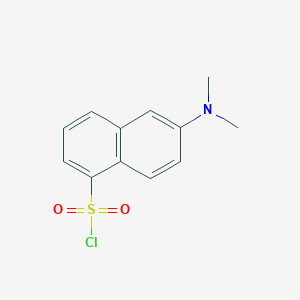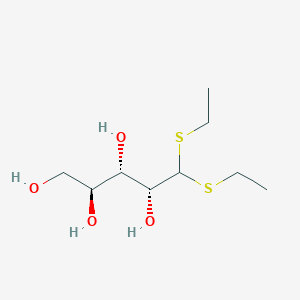
L-阿拉伯糖二乙基二硫缩醛
描述
L-Arabinose diethyldithioacetal is a derivative of L-arabinose, a naturally occurring pentose sugar. This compound is characterized by the presence of two ethylthio groups attached to the arabinose molecule, which significantly alters its chemical properties and potential applications. L-Arabinose itself is commonly found in plant cell walls and is a major component of hemicellulose.
科学研究应用
L-Arabinose diethyldithioacetal has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in metabolic pathways involving L-arabinose.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
作用机制
Target of Action
L-Arabinose diethyldithioacetal primarily targets the AraR protein , a key regulator of L-arabinose metabolism in bacteria . The AraR protein is a negative regulator involved in L-arabinose-inducible expression of the Bacillus subtilis araABDLMNPQ-abfA metabolic operon and of the araE/araR genes .
Mode of Action
The AraR protein binds specifically to DNA fragments carrying the promoter region of the ara genes . Binding of AraR to DNA is inhibited by L-arabinose . This results in two modes for AraR transcriptional repression that might correlate with different physiological requirements .
Pharmacokinetics
It is known that l-arabinose is a monosaccharide that is poorly absorbed in the gut .
Result of Action
The action of L-Arabinose diethyldithioacetal results in the regulation of the arabinose operon in Escherichia coli . This regulation impacts the host’s metabolic functions . Specifically, L-arabinose supplementation exhibits hypocholesterolemic effects in high-fat-high-sucrose diet-fed mice primarily due to regulation of bile acid metabolism-related pathways .
Action Environment
The action of L-Arabinose diethyldithioacetal is influenced by environmental factors such as diet. For instance, L-arabinose and sucrose cooperatively act on gut microbiota and exert anti-obesogenic effects . Specifically, L-arabinose suppresses diet-induced obesity in mice in the presence of sucrose .
生化分析
Biochemical Properties
L-Arabinose interacts with several enzymes and proteins. For instance, the strain Escherichia coli can utilize L-arabinose as a sole carbon source for growth because the encoded L-Arabinose Isomerase can catalyze L-arabinose to L-ribulose . L-Ribulose is further transformed to L-ribulose-5-phosphate by L-ribulokinase .
Cellular Effects
L-Arabinose diethyldithioacetal has significant effects on various types of cells and cellular processes. For instance, L-Arabinose supplementation significantly reduced body weight gain, lowered circulating low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C) levels, and efficiently alleviated hepatic inflammation and lipid accumulations in high-fat-high-sucrose diet-fed mice .
Molecular Mechanism
L-Arabinose diethyldithioacetal exerts its effects at the molecular level through several mechanisms. It inhibits cholesterol synthesis via downregulation of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR). Additionally, it might facilitate reverse cholesterol transport, evidenced by the increased mRNA expressions of low-density lipoprotein receptor (LDL-R) and scavenger receptor class B type 1 (SR-B1) .
Temporal Effects in Laboratory Settings
In laboratory settings, L-Arabinose diethyldithioacetal shows changes in its effects over time. For instance, in a study involving high-carbohydrate, high-fat diet-induced metabolic syndrome in rats, L-Arabinose supplementation showed significant effects over time, including reducing body weight, lowering circulating LDL-C, and increasing HDL-C levels .
Dosage Effects in Animal Models
The effects of L-Arabinose diethyldithioacetal vary with different dosages in animal models. For instance, in a study involving high-carbohydrate, high-fat diet-induced metabolic syndrome in rats, L-Arabinose supplementation at a dosage of 400 mg/kg/day for 12 weeks showed significant effects, including reducing body weight, lowering circulating LDL-C, and increasing HDL-C levels .
Metabolic Pathways
L-Arabinose diethyldithioacetal is involved in several metabolic pathways. For instance, it is involved in the metabolism of L-Arabinose, where it is converted to L-Ribulose by L-Arabinose Isomerase, and then to L-Ribulose-5-phosphate by L-Ribulokinase .
Transport and Distribution
Studies on L-Arabinose suggest that it is transported and distributed within cells and tissues via specific transporters .
Subcellular Localization
Studies on L-Arabinose suggest that it is localized in the Golgi apparatus, where it is involved in the synthesis of arabinosylated cell wall components .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Arabinose diethyldithioacetal typically involves the reaction of L-arabinose with diethyl dithioacetal in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic intermediate, which is then opened to yield the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Common solvents include methanol or ethanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: Industrial production of L-Arabinose diethyldithioacetal follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To maintain consistent reaction conditions and optimize yield.
Purification Steps: Including crystallization or distillation to isolate and purify the final product.
化学反应分析
Types of Reactions: L-Arabinose diethyldithioacetal undergoes various chemical reactions, including:
Oxidation: The ethylthio groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to yield the corresponding alcohols.
Substitution: The ethylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Compounds with different functional groups replacing the ethylthio groups.
相似化合物的比较
L-Arabinose diethyldithioacetal can be compared with other similar compounds, such as:
L-Arabinose: The parent compound, which lacks the ethylthio groups and has different chemical properties.
D-Arabinose diethyldithioacetal: A stereoisomer with similar functional groups but different spatial arrangement.
L-Ribose diethyldithioacetal: Another pentose sugar derivative with ethylthio groups.
Uniqueness:
Functional Groups:
Stereochemistry: The specific arrangement of atoms in L-Arabinose diethyldithioacetal contributes to its distinct chemical behavior compared to its isomers and analogs.
属性
CAS 编号 |
43179-48-2 |
|---|---|
分子式 |
C9H20O4S2 |
分子量 |
256.4 g/mol |
IUPAC 名称 |
(2R,3R,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C9H20O4S2/c1-3-14-9(15-4-2)8(13)7(12)6(11)5-10/h6-13H,3-5H2,1-2H3/t6-,7-,8+/m1/s1 |
InChI 键 |
IZQLWYVNJTUXNP-PRJMDXOYSA-N |
SMILES |
CCSC(C(C(C(CO)O)O)O)SCC |
手性 SMILES |
CCSC([C@H]([C@@H]([C@@H](CO)O)O)O)SCC |
规范 SMILES |
CCSC(C(C(C(CO)O)O)O)SCC |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



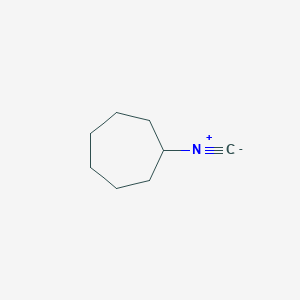
![[1-(3,5-Dichloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine](/img/structure/B1620642.png)
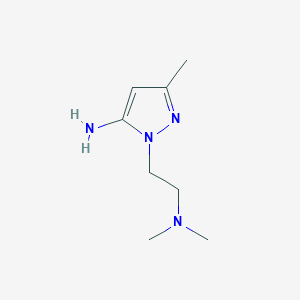
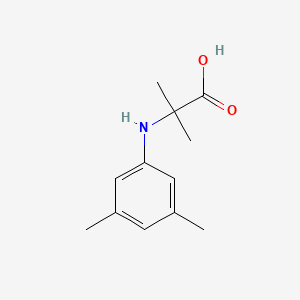
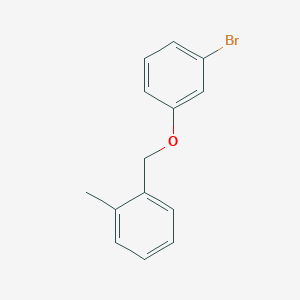

![2-(4-Bromobenzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1620651.png)
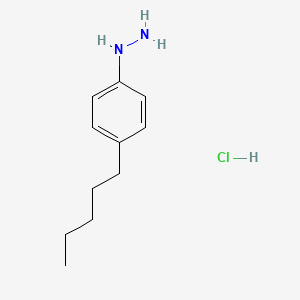
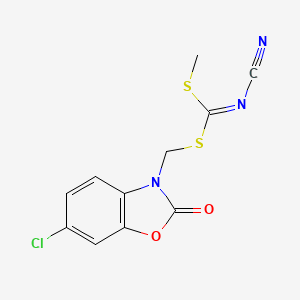
![1-[2-(4-Chlorophenylthio)acetyl]-4-phenylthiosemicarbazide](/img/structure/B1620654.png)
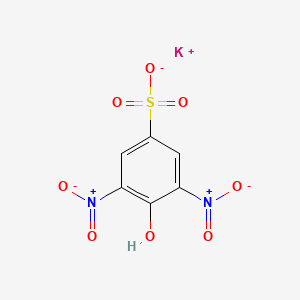
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;dibromide](/img/structure/B1620659.png)
